molecular formula C11H19NO3 B2739942 3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid CAS No. 20129-56-0

3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid

Cat. No.: B2739942
CAS No.: 20129-56-0
M. Wt: 213.277
InChI Key: ABBXVCZAZPYZKA-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid (CAS 20129-56-0) is a high-purity chemical compound supplied for advanced research and development applications. This molecule features a pyrrolidine ring linked to a pentanoic acid chain, which is substituted with geminal dimethyl groups at the 3-position . With a molecular formula of C11H19NO3 and a molecular weight of 213.27 g/mol, it serves as a valuable building block in organic synthesis and medicinal chemistry . The pyrrolidine moiety is a common feature in many biologically active molecules and pharmaceuticals, often contributing to pharmacokinetic properties . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules, particularly in the exploration of novel heterocyclic compounds. Its structure suggests potential application in developing candidates for various therapeutic areas, consistent with the research interest in pyrrolidine-containing scaffolds . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

3,3-dimethyl-5-oxo-5-pyrrolidin-1-ylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,8-10(14)15)7-9(13)12-5-3-4-6-12/h3-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBXVCZAZPYZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N1CCCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Ketone Group: The ketone group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid serves as a building block for synthesizing bioactive molecules with potential therapeutic effects. Its unique structure allows for the development of novel pharmaceuticals targeting various diseases.

Biological Studies

The compound is utilized in studying enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes makes it valuable for research into metabolic disorders and neuropharmacology.

Industrial Applications

In the chemical industry, this compound is used in synthesizing specialty chemicals and materials with specific properties, enhancing product performance in various applications.

Antioxidant Properties

Research indicates that pyrrolidine derivatives can effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Case Study: GABA-Aminotransferase Inhibition

A focused study on the inhibition of GABA-Aminotransferase by pyrrolidine derivatives highlighted the significance of structural modifications in enhancing inhibitory potency. The findings suggest that modifications akin to those present in this compound could lead to improved therapeutic agents for conditions such as epilepsy and anxiety disorders.

Structure–Activity Relationship (SAR) Studies

Research into SAR has revealed that altering substituents on the pyrrolidine ring significantly affects biological activity. For instance, specific modifications can enhance binding affinity to target enzymes or receptors, paving the way for more effective therapeutic agents.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and ketone group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The pyrrolidine analog (target compound) is less polar than pyrimidine-piperazine derivatives due to the absence of aromatic nitrogen atoms.
  • Synthetic Accessibility: Pyrrolidine-containing compounds are often synthesized via amidation or coupling reactions, as seen in , where pentanoic acid derivatives are generated using HATU/DIEA-mediated couplings .

Physicochemical Properties

While direct data on the target compound are sparse, analogs provide insights:

  • Volatility: Compared to simpler carboxylic acids (e.g., pentanoic acid), the pyrrolidine and methyl substituents likely reduce vapor pressure, as seen in , where branched/functionalized acids exhibit lower vapor concentrations .
  • Solubility : Pyrrolidine’s basic nitrogen may enhance water solubility at acidic pH, whereas aromatic substituents (e.g., tetrahydronaphthalenyl) increase hydrophobicity .
  • Thermal Stability: The ketone group at C5 may render the compound prone to thermal degradation under GC-MS conditions, similar to heptanoic acid in .

Biological Activity

Overview

3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid, also known as a pyrrolidine derivative, is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring and a carboxylic acid group. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The IUPAC name for this compound is this compound. Its molecular formula is C11H19NO3C_{11}H_{19}NO_3, and it has a molecular weight of 215.28 g/mol. The presence of the pyrrolidine ring enhances its stereochemical properties, which can influence its biological interactions.

PropertyValue
Molecular FormulaC11H19NO3
Molecular Weight215.28 g/mol
IUPAC NameThis compound
CAS Number20129-56-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of gamma-aminobutyric acid aminotransferase (GABA-AT), which could increase GABA levels in the brain, potentially offering therapeutic benefits for neurological disorders.
  • Receptor Modulation : Compounds with similar structures have been shown to interact with neurotransmitter receptors, suggesting that this compound may also modulate receptor activity, thus influencing neuronal signaling pathways.

Antioxidant Properties

Compounds with similar structural features have been evaluated for their antioxidant capabilities. For example, studies have shown that certain pyrrolidine derivatives can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases .

Case Study: GABA-Aminotransferase Inhibition

A study focusing on the inhibition of GABA-Aminotransferase by pyrrolidine derivatives highlighted the importance of structural modifications in enhancing inhibitory potency. The findings suggested that modifications similar to those found in this compound could lead to improved therapeutic agents for epilepsy and anxiety disorders .

Structure–Activity Relationship (SAR) Studies

Research into SAR has revealed that modifications to the pyrrolidine ring and the introduction of functional groups significantly affect biological activity. For instance, altering substituents on the ring can enhance binding affinity to target enzymes or receptors .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a pyrrolidine moiety can be introduced through a Michael addition or amidation of a pentanoic acid precursor. Ethanol with piperidine as a catalyst at 0–5°C (as seen in similar β-ketoamide syntheses) may optimize yield and minimize side reactions . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Kinetic studies using HPLC or TLC can monitor reaction progress.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :
  • 1H/13C-NMR : Key signals include the pyrrolidine ring protons (δ 1.8–2.5 ppm for N-CH2 and CH2 groups) and the keto carbonyl (δ ~205 ppm in 13C-NMR). The dimethyl groups resonate as singlets near δ 1.2–1.4 ppm .
  • IR Spectroscopy : Confirm the presence of carbonyl groups (C=O stretch at ~1700 cm⁻¹ for the ketone and carboxylic acid).
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+ for C11H19NO3: 214.1443).

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use in a fume hood to prevent inhalation of dust .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
  • Storage : Keep in a sealed container at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How does the stereoelectronic environment of the pyrrolidin-1-yl group influence the compound’s reactivity or biological activity?

  • Methodological Answer : Computational modeling (DFT or molecular docking) can assess the pyrrolidine ring’s conformational flexibility and electron-donating effects on the keto-carboxylic acid moiety. Compare with analogs (e.g., piperidine or morpholine derivatives) to evaluate steric and electronic contributions to enzyme inhibition or receptor binding . Synchrotron X-ray crystallography may resolve binding modes in protein complexes.

Q. What strategies can be used to derivatize the keto group for functionalization or prodrug development?

  • Methodological Answer :
  • Reductive Amination : React the ketone with primary amines (e.g., benzylamine) using NaBH3CN to form secondary amines.
  • Hydrazone Formation : Condensation with hydrazines creates hydrazone derivatives for pH-sensitive prodrugs .
  • Protection/Deprotection : Temporarily protect the carboxylic acid with tert-butyl esters to focus on ketone reactivity .

Q. How can contradictions in reported bioactivity data for structurally related compounds be resolved?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare assays (e.g., IC50 values across cell lines, purity verification via HPLC).
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with incremental modifications (e.g., replacing dimethyl groups with cyclopropane) to isolate contributing factors .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for downstream effects.

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